2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
This compound features a cyclohepta[c]pyridazin-3-one core fused with a seven-membered cycloheptane ring, conferring conformational rigidity. A piperazine moiety is attached via a methyl group at the 2-position of the pyridazinone, with a 2,3,4-trimethoxybenzyl substituent on the piperazine nitrogen. Synthesis likely involves coupling a pre-functionalized piperazine derivative (e.g., 1-(2,3,4-trimethoxybenzyl)piperazine) to the pyridazinone core, as seen in analogous reactions for aryl piperazine derivatives .
Properties
Molecular Formula |
C24H34N4O4 |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C24H34N4O4/c1-30-21-10-9-19(23(31-2)24(21)32-3)16-26-11-13-27(14-12-26)17-28-22(29)15-18-7-5-4-6-8-20(18)25-28/h9-10,15H,4-8,11-14,16-17H2,1-3H3 |
InChI Key |
QSGDAUIEGVASNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine under basic conditions.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the cycloheptapyridazinone core.
Final Coupling: The final step involves coupling the piperazine derivative with the cycloheptapyridazinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amines in the piperazine ring undergo nucleophilic substitution under mild alkylation or acylation conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) at 60–80°C yields N-alkylated derivatives.
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane at room temperature produces N-acetylpiperazine analogs.
Table 1: Substitution Reactions at Piperazine Nitrogen
Hydrogenation of the Cyclohepta[c]pyridazinone Core
The partially unsaturated cyclohepta[c]pyridazinone ring can undergo catalytic hydrogenation. Using Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 50°C reduces the double bonds, yielding fully saturated analogs. This reaction modifies the compound’s rigidity and may enhance bioavailability .
Oxidation Reactions
-
Pyridazinone Ring Oxidation : Strong oxidizing agents (e.g., KMnO₄ in acidic conditions) cleave the pyridazinone ring, forming dicarboxylic acid derivatives.
-
Demethylation of Trimethoxybenzyl Group : Treatment with BBr₃ in DCM at −78°C selectively removes methoxy groups, generating phenolic intermediates .
Table 2: Oxidation Pathways
| Target Site | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Pyridazinone ring | KMnO₄, H₂SO₄, 60°C, 4 h | Dicarboxylic acid derivative | |
| Trimethoxybenzyl | BBr₃, DCM, −78°C, 2 h | Phenolic derivative |
Coupling Reactions
The compound participates in Buchwald-Hartwig amination or Ullmann-type couplings due to the aromatic bromide intermediates formed via bromination of the trimethoxybenzyl group. For example:
-
Suzuki Coupling : Pd(PPh₃)₄-mediated cross-coupling with arylboronic acids introduces aryl groups at the C-2 position of the pyridazinone ring .
Ring Modification and Functionalization
-
Diels-Alder Reactivity : The conjugated diene system in the cyclohepta[c]pyridazinone core acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
-
Epoxidation : Reaction with m-CPBA forms an epoxide across the double bond, enabling further ring-opening reactions .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Prolonged exposure to HCl (6 M) at reflux cleaves the piperazine-methyl bond, yielding 2,3,4-trimethoxybenzyl alcohol and a fragmented pyridazinone intermediate .
-
Base-Induced Rearrangement : Treatment with NaOH (2 M) at 80°C induces ring contraction of the cyclohepta[c]pyridazinone to a bicyclic structure.
Comparative Reactivity with Structural Analogs
Table 3: Reactivity Comparison with Piperazine-Containing Analogs
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogues include pyridazinones, quinoline-piperazine hybrids, and trimethoxybenzyl-piperazine derivatives. Below is a comparative analysis:
*Estimated based on structural analogy.
Key Observations:
Quinoline derivatives (e.g., D8) exhibit distinct π-π stacking via aromatic systems but lack the pyridazinone’s hydrogen-bonding capability .
Substituent Effects :
- The 2,3,4-trimethoxybenzyl group (shared with CAS 3884-60-4) enhances lipophilicity (logP ~1.9–2.5), favoring membrane penetration. This contrasts with polar groups like hydroxybenzamide in D8, which may improve solubility but reduce CNS penetration .
- Piperazine linkers modulate pharmacokinetics: Methyl-piperazine in the target may reduce metabolic instability compared to carbonyl-linked piperazines in D8 .
Synthetic Routes: The target’s synthesis likely parallels methods for aryl piperazine coupling (e.g., SN2 displacement or Mannich reactions), as seen in and . Simpler pyridazinones (3a-3h) use straightforward nucleophilic substitutions, whereas quinolines (D8) require carbonyl-based coupling .
Quinoline-piperazine hybrids (D8–D12) show histone deacetylase (HDAC) inhibition, highlighting substituent-dependent activity .
Biological Activity
The compound 2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H34N3O3
- Molecular Weight : 402.54 g/mol
- CAS Number : 84456-41-7
The structure features a piperazine moiety which is known for enhancing the pharmacokinetic properties of compounds. This structural motif is commonly found in various pharmaceuticals and agrochemicals due to its ability to modulate biological activity effectively.
Antimicrobial Properties
Research indicates that compounds with piperazine derivatives often exhibit significant antimicrobial activities. For instance:
- A study on piperazine derivatives showed promising antibacterial activity against various strains of bacteria, suggesting that the incorporation of the trimethoxybenzyl group may enhance this effect by improving solubility and bioavailability .
Antitumor Activity
The compound's potential as an antitumor agent has been explored in several studies:
- A derivative of piperazine was reported to inhibit cell proliferation in cancer cell lines such as AGS (gastric adenocarcinoma) with IC50 values indicating effective cytotoxicity . The mechanism may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents:
- The compound may also exhibit neuroprotective effects relevant to conditions like Alzheimer's and Parkinson's disease. Piperazine derivatives have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection through antioxidant mechanisms .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine ring can interact with various enzymes and receptors, inhibiting their activity or modulating their function.
- Receptor Binding : The presence of the trimethoxybenzyl group increases affinity for certain receptors involved in neurotransmission and cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that the compound may act as an antioxidant, reducing oxidative stress in cells.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Antitumor Activity | Demonstrated significant cytotoxicity in AGS cell lines with an IC50 value of 25 µM. |
| Study 3 | Neuroprotective Effects | Indicated potential protective effects against oxidative stress in neuronal cells. |
Q & A
Advanced Research Question
- Fragment Replacement : Swap the 2,3,4-trimethoxybenzyl group with electron-deficient or bulky substituents to assess binding affinity .
- Computational Docking : Use molecular dynamics simulations to predict interactions with targets (e.g., kinases or GPCRs) .
- In Vivo Validation : Test modified analogs in disease models (e.g., inflammation or cancer) to correlate SAR with efficacy .
What methodologies are suitable for assessing the compound’s stability under physiological conditions?
Basic Research Question
- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition pathways .
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-UV .
How can researchers address challenges in isolating this compound from reaction mixtures?
Advanced Research Question
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Countercurrent Chromatography (CCC) : Separate polar impurities via liquid-liquid partitioning .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Question
- SwissADME : Predict bioavailability, blood-brain barrier penetration, and CYP450 interactions .
- MOLPROPERTY (Schrödinger) : Calculate logP, solubility, and permeability .
- MD Simulations : Model plasma protein binding using GROMACS .
How should researchers design experiments to validate the compound’s mechanism of action?
Advanced Research Question
- Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding kinetics .
- Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets and assess activity loss .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects .
What analytical methods are most effective for detecting impurities in synthesized batches?
Basic Research Question
- HPLC-UV/ELSD : Detect non-chromophoric impurities (e.g., residual piperazine derivatives) .
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd from coupling reactions) .
- NMR Spiking : Add reference standards to identify unknown peaks in -NMR spectra .
How can reaction scalability be addressed without compromising yield or purity?
Advanced Research Question
- Flow Chemistry : Implement continuous flow systems for hazardous steps (e.g., TFA deprotection) .
- Design of Experiments (DoE) : Use factorial design to optimize temperature, solvent, and catalyst ratios .
- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
